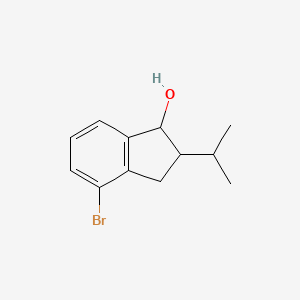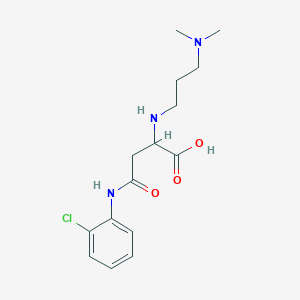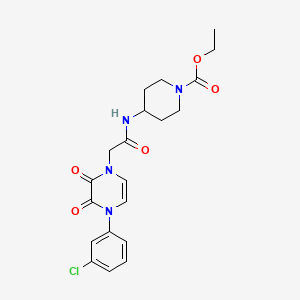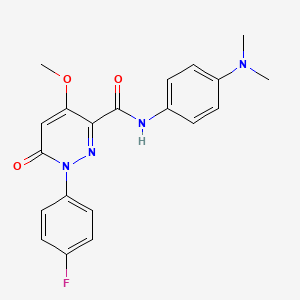![molecular formula C18H17N3O4 B2885476 3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897616-40-9](/img/structure/B2885476.png)
3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The specific structure of this compound includes additional functional groups such as methoxy groups and a pyrido[1,2-a]pyrimidin-3-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques can provide information about the functional groups and the overall structure of the compound.Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound can undergo would depend on the additional functional groups present in the molecule.科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activity
- Novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for exploring their anti-inflammatory and analgesic properties. These compounds demonstrate significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for drug development targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Insecticidal Applications
- Pyrimidine linked pyrazole heterocyclic compounds have shown promising insecticidal and antimicrobial potentials. Such studies indicate the utility of these compounds in developing new agents for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Cancer Research and Drug Development
- The discovery of specific pyrimidin-2-ylamino compounds as histone deacetylase inhibitors highlights their potential in cancer therapy, demonstrating significant antitumor activity and selectivity towards certain HDACs, offering insights into the design of targeted anticancer drugs (Zhou et al., 2008).
Analytical Chemistry Applications
- Nonaqueous capillary electrophoresis techniques developed for the separation of imatinib mesylate and related compounds showcase the application of pyrimidine derivatives in analytical methodologies, essential for quality control in pharmaceuticals (Ye et al., 2012).
Material Science and Luminescence
- Pyridyl substituted benzamides with aggregation-enhanced emission properties offer opportunities in material science for creating new luminescent materials responsive to multiple stimuli, useful in sensors and display technologies (Srivastava et al., 2017).
Antibacterial and Antioxidant Studies
- The synthesis of pyrido[2, 3-d]pyrimidin-4-amine derivatives and their evaluation for antibacterial and antioxidant activities contribute to the search for new therapeutic agents, underlining the potential of pyrimidine derivatives in treating infections and oxidative stress (Maheswaran et al., 2012).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound’s intended use, such as a pharmaceutical drug . Without specific information on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
特性
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-16(18(23)21-9-5-4-6-15(21)19-11)20-17(22)12-7-8-13(24-2)14(10-12)25-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFVPDMWXRLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)


![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)

![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)
![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)
